N-Methylisoquinolin-6-amine dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular weight of “N-Methylisoquinolin-6-amine dihydrochloride” is 194.66 . The InChI code is1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H
. Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Improved Synthesis and Stereochemistry
An improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was reported by Mathison and Tidwell (1976). This research is significant for understanding the stereochemistry of certain diastereoisomers, which are related to N-Methylisoquinolin-6-amine dihydrochloride. Their work provides foundational knowledge in the field of organic chemistry, specifically in the synthesis and structural analysis of isoquinoline derivatives (Mathison & Tidwell, 1976).
Biochemical and Pharmacological Studies
Research by Fassett and Hjort (1938) studied various isoquinolines, including those related to this compound, focusing on their effects on blood pressure, respiration, and smooth muscle. This study is crucial for understanding the physiological implications of isoquinoline compounds in medical and pharmacological contexts (Fassett & Hjort, 1938).
Anticancer Potential
A study by Sirisoma et al. (2009) on 4-anilinoquinazolines, structurally related to this compound, revealed potent apoptosis inducers and identified anticancer candidates. This research highlights the potential application of isoquinoline derivatives in developing novel anticancer therapies (Sirisoma et al., 2009).
Neurological Implications
Kohno et al. (1986) identified endogenous amines in rat brains, including tetrahydroisoquinolines, which are relevant to this compound. Their discovery provides insights into the role of these compounds in neurological conditions such as parkinsonism (Kohno, Ohta & Hirobe, 1986).
Isoquinoline Alkaloids and N-methylation
Bahnmaier, Woesle, and Thomas (1999) reported on the N-methylation of tetrahydroisoquinoline alkaloids, which is directly relevant to the understanding of this compound. Their research sheds light on the stereospecificity of these processes in biological systems (Bahnmaier, Woesle & Thomas, 1999).
Synthesis and Drug Development
Melzer, Felber, and Bracher (2018) presented a novel synthetic method for creating highly substituted isoquinolines, which has implications for the development of drugs including those based on this compound (Melzer, Felber & Bracher, 2018).
Safety and Hazards
The safety information for “N-Methylisoquinolin-6-amine dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
N-methylisoquinolin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;;/h2-7,11H,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDNLRFQOJPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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